Broussonin C

Vue d'ensemble

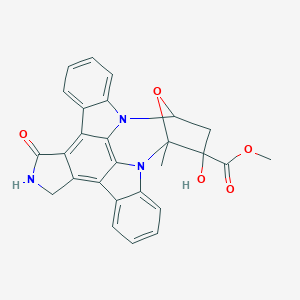

Description

La L-Cinchonidine est un alcaloïde naturel que l’on trouve dans l’écorce des arbres à quinquina, notamment dans des espèces comme le Cinchona pubescens et le Cinchona pitayensis . C’est un stéréoisomère et un pseudo-énantiomère de la cinchonine, principalement utilisé comme médicament antimalarique . La L-Cinchonidine appartient à la classe des alcaloïdes quinoléiques, qui ont eu un impact significatif sur la civilisation humaine en raison de leurs propriétés médicinales .

Applications De Recherche Scientifique

L-Cinchonidine has a wide range of scientific research applications:

Mécanisme D'action

Le mécanisme d’action de la L-Cinchonidine implique son interaction avec des cibles moléculaires dans le corps. Dans le cas de son activité antimalarique, la L-Cinchonidine empêche la polymérisation de l’hématine toxique formée par la dégradation de l’hémoglobine dans les érythrocytes, inhibant ainsi la croissance du parasite du paludisme . Le composé se lie à l’hème, empêchant sa cristallisation en hémozoïne, essentielle à la survie du parasite .

Analyse Biochimique

Biochemical Properties

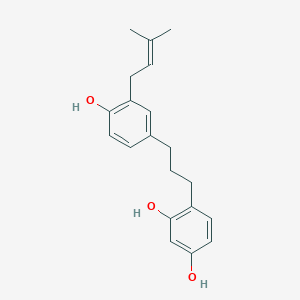

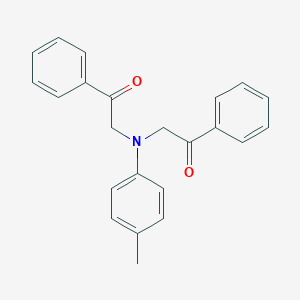

Broussonin C is known to be a competitive inhibitor of Tyrosinase, an enzyme that plays a crucial role in the production of melanin . It inhibits monophenolase and diphenolase with IC50s of 0.43 and 0.57 μM, respectively . This suggests that this compound interacts with these enzymes and potentially alters their function.

Cellular Effects

While specific cellular effects of this compound are not extensively documented, compounds from the same genus, such as Broussonin E, have been shown to have significant cellular impacts. For example, Broussonin E can modulate the activation state of macrophages, thus inhibiting inflammation . Although this is not directly related to this compound, it provides a glimpse into the potential cellular effects that compounds from the Broussonetia genus can have.

Molecular Mechanism

Its inhibitory effect on Tyrosinase suggests that it may bind to this enzyme and prevent it from catalyzing the production of melanin

Metabolic Pathways

Given its inhibitory effect on Tyrosinase, it may play a role in the melanin synthesis pathway

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La L-Cinchonidine peut être synthétisée par diverses voies chimiques. Une méthode courante consiste à extraire l’écorce de quinquina, suivie de procédés de purification pour isoler l’alcaloïde. Le processus d’extraction implique généralement l’utilisation de solvants tels que l’éthanol ou le méthanol pour dissoudre les alcaloïdes, suivi d’une filtration et d’une cristallisation pour obtenir de la L-Cinchonidine pure .

Méthodes de production industrielle : Dans les milieux industriels, la production de L-Cinchonidine implique une extraction à grande échelle à partir de l’écorce de quinquina. L’écorce est récoltée, séchée et broyée en une poudre fine. La poudre d’écorce est ensuite soumise à une extraction par solvant, et la solution résultante est concentrée et purifiée par des techniques de cristallisation ou de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : La L-Cinchonidine subit diverses réactions chimiques, notamment :

Oxydation : La L-Cinchonidine peut être oxydée pour former des dérivés de la quinoléine.

Réduction : Les réactions de réduction peuvent convertir la L-Cinchonidine en dérivés dihydro.

Substitution : Des réactions de substitution peuvent se produire au niveau du cycle quinoléique, conduisant à la formation de divers dérivés substitués.

Réactifs et Conditions Courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes, les halogénures d’alkyle et les nucléophiles.

Principaux Produits Formés :

Oxydation : Dérivés de la quinoléine.

Réduction : Dérivés dihydro.

Substitution : Dérivés de la quinoléine substitués.

4. Applications de la Recherche Scientifique

La L-Cinchonidine a un large éventail d’applications de recherche scientifique :

Comparaison Avec Des Composés Similaires

La L-Cinchonidine est similaire à d’autres alcaloïdes du quinquina tels que la quinine, la quinidine et la cinchonine . elle possède des propriétés uniques qui la distinguent de ces composés :

Quinidine : Utilisée comme agent anti-arythmique, la quinidine est un diastéréoisomère de la quinine.

La stéréochimie unique de la L-Cinchonidine et son efficacité en tant que catalyseur chiral en font un composé précieux dans diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

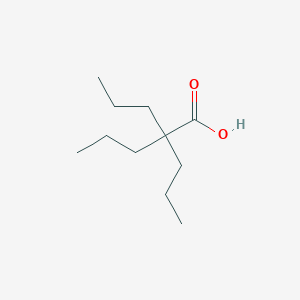

4-[3-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]propyl]benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-14(2)6-8-17-12-15(7-11-19(17)22)4-3-5-16-9-10-18(21)13-20(16)23/h6-7,9-13,21-23H,3-5,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMOZGCJOTGLPKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)CCCC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76045-49-3 | |

| Record name | 4-[3-[4-Hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]propyl]-1,3-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76045-49-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

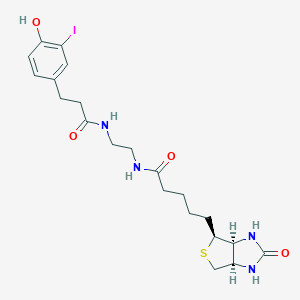

![[[(2R,3S,4S,5R)-5-[5-[(E)-2-(4-azidophenyl)ethenyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B48578.png)

![Benzo[b]perylene](/img/structure/B48583.png)